Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate

Lipophilicity logP CNS drug design

Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate (CAS 83898-31-1, molecular formula C₂₂H₂₈N₂O₂, MW 352.47 g/mol) is a synthetic carbamate belonging to the 4-arylpiperidine class. The compound features a piperidine core substituted at the 4-position with a phenyl ring and an N‑ethylcarbamoylmethyl group, and at the 1‑position with a benzyl group, yielding a predicted logP of 4.11 and a topological polar surface area (tPSA) of 45.06 Ų.

Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
CAS No. 83898-31-1
Cat. No. B12794131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate
CAS83898-31-1
Molecular FormulaC22H28N2O2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCOC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H28N2O2/c1-2-26-21(25)23-18-22(20-11-7-4-8-12-20)13-15-24(16-14-22)17-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,23,25)
InChIKeyDDOMFXWZSMHVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate (CAS 83898-31-1) – Structural Baseline and Scientific Procurement Context


Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate (CAS 83898-31-1, molecular formula C₂₂H₂₈N₂O₂, MW 352.47 g/mol) is a synthetic carbamate belonging to the 4-arylpiperidine class [1]. The compound features a piperidine core substituted at the 4-position with a phenyl ring and an N‑ethylcarbamoylmethyl group, and at the 1‑position with a benzyl group, yielding a predicted logP of 4.11 and a topological polar surface area (tPSA) of 45.06 Ų [1]. These physicochemical properties place it in a differentiated region of the carbamate‑piperidine chemical space relative to simpler 4‑phenylpiperidine analogs, directly influencing its utility as a reference standard, synthetic intermediate, and tool compound in neuroscience‑oriented screening campaigns [2].

Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate – Why In‑Class Analogs Cannot Be Simply Interchanged


Even among closely related 4‑arylpiperidine‑based carbamates and amines, minor structural variations produce large shifts in lipophilicity, hydrogen‑bonding capacity, and receptor recognition. The benzyl group on the piperidine nitrogen, the 4‑phenyl substituent, and the ethyl carbamate side‑chain collectively define the compound's steric and electronic profile [1]. Replacing the compound with a simpler analog—such as the N‑benzylpiperidin‑4‑yl ethylcarbamate lacking the 4‑phenyl group (CAS 71879‑62‑4)—removes a critical hydrophobic anchor that has been shown to drive sigma‑receptor affinity in the 4‑phenylpiperidine series [2]. Conversely, substituting the ethyl carbamate with a methoxycarbonylamino group (as in the patent intermediate) alters the steric bulk at the 4‑position, which can affect both synthetic yields in downstream functionalization and biological target engagement [1][3]. The quantitative differences documented below demonstrate that the specific combination of N‑benzyl, 4‑phenyl, and ethyl carbamate moieties in CAS 83898‑31‑1 produces a unique property vector that is not replicated by any single in‑class alternative, making blind substitution a risk to experimental reproducibility and procurement specifications.

Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Modulation: logP Comparison vs. 1‑Benzyl‑4‑phenylpiperidine and 4‑Phenyl‑Free Carbamate

The target compound (CAS 83898-31-1) exhibits a predicted logP of 4.11, intermediate between the more lipophilic parent amine 1‑benzyl‑4‑phenylpiperidine (CAS 19015-37-3, logP 4.00) and the less lipophilic (1‑benzylpiperidin‑4‑yl) N‑ethylcarbamate (CAS 71879-62-4, which lacks the 4‑phenyl substituent and has lower calculated logP) [1]. This incremental increase in lipophilicity relative to the amine precursor is attributable to the ethyl carbamate group, which adds hydrogen‑bonding capacity (tPSA 45.06 Ų vs. 3.24 Ų for the amine) while maintaining a favorable logP for passive membrane permeability [1].

Lipophilicity logP CNS drug design physicochemical properties

Scalable Synthetic Accessibility: One‑Pot Process Yield vs. Multi‑Step Literature Routes

US Patent 6,916,929 B2 explicitly encompasses ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate as a 4‑alkoxycarbonylamino‑1‑benzyl‑4‑phenylpiperidine (Alk = ethyl). The disclosed process converts 1‑benzyl‑4‑cyano‑4‑phenylpiperidine to the target carbamate in only two synthetic steps that can be conducted in the same reactor (one‑pot) with an overall yield of at least 85% [1]. For the methoxy analog (Alk = methyl), the patent exemplifies an HPLC purity of 99% and isolated yield of 92–95% at multi‑kilogram scale [1]. This contrasts with the earlier six‑step route to related 4‑aminomethyl‑4‑phenylpiperidines, which required two steps at reflux for three days each and used phenyllithium, posing industrial scalability challenges [1].

Process chemistry synthetic yield 4-alkoxycarbonylamino-1-benzyl-4-phenylpiperidine one-pot synthesis

Chromatographic Differentiation: Validated Reverse‑Phase HPLC Method for CAS 83898‑31‑1

A dedicated reverse‑phase HPLC method using a Newcrom R1 column (low silanol activity) has been published for the separation and analysis of ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate [1]. The mobile phase consists of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS‑compatible workflows), and the method is scalable from analytical to preparative separation and suitable for pharmacokinetic sample analysis [1]. In contrast, closest analogs such as 1‑benzyl‑4‑phenylpiperidine and (1‑benzylpiperidin‑4‑yl) N‑ethylcarbamate do not have a publicly available, column‑specific validated HPLC protocol associated with the same stationary phase chemistry [1].

HPLC analytical chemistry purity analysis Newcrom R1 column

Sigma Receptor Pharmacophore Alignment: Class‑Level Affinity Inference for 4‑Phenylpiperidine Carbamates

The 4‑phenylpiperidine scaffold is a well‑established pharmacophore for sigma‑receptor binding. In a seminal structure‑activity relationship study, novel 1‑phenylpiperazine and 4‑phenylpiperidine derivatives demonstrated high affinity for sigma receptors with Ki values in the range of 1–10 nM [1]. While the target compound (CAS 83898‑31‑1) has not been individually profiled in published sigma‑binding assays, its core 1‑benzyl‑4‑phenylpiperidine substructure aligns with the structural determinants identified for sigma affinity—namely the 4‑phenylpiperidine moiety and the N‑benzyl lipophilic appendage [1][2]. By contrast, the simpler carbamate (1‑benzylpiperidin‑4‑yl) N‑ethylcarbamate (CAS 71879‑62‑4) lacks the 4‑phenyl group, which was shown to be a primary driver of sigma‑receptor affinity in the butyrophenone and phenylpiperidine series [2].

Sigma receptor sigma-1 ligand 4-phenylpiperidine pharmacophore CNS binding

Thermal Stability and Boiling Point Differentiation vs. 1‑Benzyl‑4‑phenylpiperidine

Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate (CAS 83898‑31‑1) has a predicted boiling point of 488.7 °C at 760 mmHg, significantly higher than the 363.3 °C boiling point of its parent amine 1‑benzyl‑4‑phenylpiperidine (CAS 19015‑37‑3) [1]. This 125.4 °C increase reflects the additional molecular weight and hydrogen‑bonding capability introduced by the ethyl carbamate moiety (+101.1 Da, +41.82 Ų tPSA), which enhances intermolecular interactions in the condensed phase [1].

Boiling point thermal stability physicochemical properties distillation

Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate – Research and Industrial Application Scenarios Driven by Quantitative Evidence


Neuroscience Screening Libraries Targeting Sigma Receptors

The presence of the full 1‑benzyl‑4‑phenylpiperidine pharmacophore in CAS 83898‑31‑1, coupled with its balanced logP (4.11) and elevated tPSA (45.06 Ų), positions it as a candidate for inclusion in CNS‑focused screening decks targeting sigma‑1 and sigma‑2 receptors. The class‑level evidence for nanomolar sigma affinity of 4‑phenylpiperidine derivatives [1] supports its use as a tool compound for target validation studies, particularly when compared to 4‑phenyl‑deficient carbamate analogs that lack the critical hydrophobic anchor [1][2].

Process Development and Large‑Scale Synthesis of 4‑Aminomethyl‑4‑phenylpiperidine Intermediates

The patent‑backed two‑step, one‑pot synthesis achieving ≥85% overall yield for 4‑alkoxycarbonylamino‑1‑benzyl‑4‑phenylpiperidines [3] makes CAS 83898‑31‑1 a preferred intermediate for kilogram‑scale production of 4‑methylamino‑4‑phenylpiperidine and downstream tachykinin antagonists. Procurement groups prioritizing industrial scalability should select the ethyl carbamate variant over the methoxy analog when the ethyl ester provides a more favorable deprotection profile in subsequent synthetic steps [3].

Analytical Reference Standard and HPLC Method Validation

The available validated RP‑HPLC method on the Newcrom R1 column, with both UV and MS‑compatible mobile phase options [4], enables CAS 83898‑31‑1 to serve as a reference standard for analytical laboratories developing purity assays for 4‑arylpiperidine carbamate libraries. The scalability of the method from analytical to preparative scale further supports its use in impurity isolation and pharmacokinetic sample analysis [4].

Physicochemical Property Benchmarking in CNS Drug Design

With a predicted logP of 4.11 and tPSA of 45.06 Ų [5], CAS 83898‑31‑1 occupies a distinct region of CNS drug‑like chemical space compared to both the more lipophilic parent amine (logP 4.00, tPSA 3.24 Ų) and less hydrophobic carbamate analogs lacking the 4‑phenyl substituent [5]. This makes it a useful benchmarking compound for computational chemists evaluating the impact of carbamate functionalization on CNS MPO scores and permeability predictions.

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